REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:13])[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8](Br)[CH:7]=1)[CH3:2].[NH4+].[OH-].[CH3:16][N:17](C=O)C>[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:1]([O:3][C:4](=[O:13])[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:16]#[N:17])[CH:7]=1)[CH3:2] |f:1.2,4.5.6,^1:29,31,50,69|
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Name
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|
Quantity
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12.38 g
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Type
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reactant
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Smiles
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C(C)OC(CC1=CC(=CC=C1)Br)=O
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Name
|
|
Quantity
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150 mL
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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zinc cyanide
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Quantity
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4.33 g
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Type
|
catalyst
|
Smiles
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[C-]#N.[Zn+2].[C-]#N
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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[NH4+].[OH-]
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Name
|
|
Quantity
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3.1 g
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Type
|
catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added
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Type
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TEMPERATURE
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Details
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was cooled to room temperature
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Type
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EXTRACTION
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Details
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the product was extracted into Et2O (3×)
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Type
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WASH
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Details
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The combined organic extracts were washed with 5% NH4OH
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Type
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DRY_WITH_MATERIAL
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Details
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The organic solution was dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC1=CC(=CC=C1)C#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.08 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |